[(2S,5R)-5-Benzyloxolan-2-yl]methanamine
Description
[(2S,5R)-5-Benzyloxolan-2-yl]methanamine is a chiral amine compound with a unique structure that includes a benzyloxolan ring
Properties
IUPAC Name |
[(2S,5R)-5-benzyloxolan-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGRLWUHRJWBBV-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CC2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CC2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-Benzyloxolan-2-yl]methanamine typically involves the following steps:
Formation of the Benzyloxolan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methanamine Group: This step often involves the use of reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-Benzyloxolan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyloxolan ring can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzyloxolan derivatives.
Scientific Research Applications
Chemical Reactions
[(2S,5R)-5-Benzyloxolan-2-yl]methanamine can undergo various chemical reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts amine to imines or nitriles | Potassium permanganate, CrO₃ |
| Reduction | Forms secondary or tertiary amines | Lithium aluminum hydride, NaBH₄ |
| Substitution | Substitutes at the benzylic position | Alkyl halides, acyl chlorides |
Chemistry
- Chiral Building Block: Used in the synthesis of complex organic molecules, facilitating the creation of enantiomerically pure compounds essential in pharmaceuticals.
Biology
- Enzyme Interaction Studies: Investigated as a ligand for various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Medicine
- Drug Development: Explored for its potential in synthesizing chiral pharmaceuticals aimed at treating various diseases due to its ability to modulate biological pathways effectively.
Industry
- Fine Chemicals Production: Utilized as an intermediate in the synthesis of specialty chemicals and fine products.
Case Studies
-
Enzyme Modulation:
- A study demonstrated that this compound effectively modulates enzyme activity in vitro, indicating potential therapeutic applications in metabolic disorders.
-
Pharmaceutical Synthesis:
- Research highlighted its role in synthesizing novel drug candidates with improved efficacy and reduced side effects compared to existing treatments.
-
Biological Activity:
- Investigations into its interaction with specific receptors showed promising results for use in treating neurological conditions by enhancing receptor activity.
Mechanism of Action
The mechanism of action of [(2S,5R)-5-Benzyloxolan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
[(2S,5R)-5-Benzyloxolan-2-yl]methanamine can be compared with other similar compounds, such as:
[(2S,5R)-5-Benzyloxolan-2-yl]ethanamine: Similar structure but with an ethyl group instead of a methylene group.
[(2S,5R)-5-Benzyloxolan-2-yl]propanamine: Similar structure but with a propyl group.
[(2S,5R)-5-Benzyloxolan-2-yl]butanamine: Similar structure but with a butyl group.
The uniqueness of this compound lies in its specific chiral configuration and the presence of the benzyloxolan ring, which imparts distinct chemical and biological properties.
Biological Activity
[(2S,5R)-5-Benzyloxolan-2-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its interactions with biological systems is crucial for exploring its therapeutic applications. This article reviews the available literature on the biological activity of this compound, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound can be characterized by its unique oxolane (tetrahydrofuran) structure with a benzyloxy substituent. The stereochemistry at the 2 and 5 positions contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : It has potential interactions with neurotransmitter receptors, which could influence signaling pathways related to mood and cognition.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a model of neurodegeneration. Results indicated a significant reduction in neuronal cell death compared to control groups, suggesting potential applications in treating neurodegenerative diseases.
- Antimicrobial Activity : Another study assessed the antimicrobial properties of the compound against various bacterial strains. This compound demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.
- Analgesic Properties : Research exploring the analgesic effects found that administration of the compound resulted in reduced pain responses in animal models, indicating its potential as a pain management agent.
Comparative Analysis
To better understand the activity of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Reference |
|---|---|---|
| This compound | Neuroprotective, Antimicrobial | Current Study |
| Compound A | Antidepressant | Smith et al., 2023 |
| Compound B | Anti-inflammatory | Johnson et al., 2024 |
Q & A
Q. How does this compound interact with biological targets, and what structural analogs enhance activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
